N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide
Description
This compound features a piperazine-1-carboxamide core substituted with a pyridin-2-yl group at position 4 and a 2-[(4-methoxybenzyl)amino]-2-oxoethyl chain at the carboxamide nitrogen.
Properties
Molecular Formula |
C20H25N5O3 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H25N5O3/c1-28-17-7-5-16(6-8-17)14-22-19(26)15-23-20(27)25-12-10-24(11-13-25)18-4-2-3-9-21-18/h2-9H,10-15H2,1H3,(H,22,26)(H,23,27) |
InChI Key |
VROUNMGKDXEYKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps. One common method includes the condensation of 2-chloropyridine-3-carboxylic acid with 2-hydroxyethyl piperazine to form an intermediate, which is then reacted with 4-methoxybenzylamine under specific conditions . The reaction conditions often involve the use of solvents like ethanol or toluene and catalysts such as iodine or TBHP (tert-Butyl hydroperoxide) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Structural Analogues in Piperazine-1-carboxamide Family
Substituent Variations on the Piperazine Ring
- N-(2-[(4-Methoxyphenyl)amino]-2-oxoethyl)piperazine-1-carboxamide (4a) Structure: Lacks the pyridin-2-yl group; instead, the piperazine is unsubstituted. Yield: 65% Melting Point: 167–169°C Activity: Demonstrated moderate local anesthetic effects in rabbit corneal reflex assays .
- N-{2-[(4-Methoxyphenyl)amino]-2-oxoethyl}-4-methylpiperazine-1-carboxamide (4n) Structure: 4-Methylpiperazine substitution. Yield: 58% Melting Point: 156–158°C Activity: Reduced anesthetic potency compared to 4a, suggesting steric hindrance from the methyl group .
- N-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-4-ethylpiperazine-1-carboxamide (4t) Structure: 4-Ethylpiperazine and 4-chlorophenyl substitution. Yield: 49% Melting Point: 171°C Activity: Enhanced lipophilicity from the chloro group improved infiltrative anesthesia in rat models .
Pyridin-2-yl Substituted Analogs
- N-(1H-Benzimidazol-2-yl)-2-(pyridin-2-ylamino)acetamide (3f) Structure: Replaces the piperazine-carboxamide core with a benzimidazole-acetamide scaffold. Yield: Not reported Activity: Exhibited α-glucosidase inhibitory activity, highlighting the role of pyridin-2-yl in enzyme binding .
- GSK1570606A (2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) Structure: Pyridin-2-yl linked to a thiazole ring.
Table 1: Comparative Data for Key Analogs
Key Observations:
- Yield : Piperazine-1-carboxamide derivatives typically exhibit yields of 49–70%, influenced by steric and electronic effects of substituents .
- Melting Points : Compounds with halogenated aryl groups (e.g., A3, 4t) show higher melting points (>190°C) due to enhanced crystallinity .
- Bioactivity : Pyridin-2-yl substitution correlates with target-specific interactions (e.g., antiviral, enzyme inhibition), while 4-methoxybenzyl groups may optimize pharmacokinetics .
Functional Group Impact on Activity
Biological Activity
N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide, commonly referred to as compound 1374520-06-5, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N4O3 |
| Molecular Weight | 304.36 g/mol |
| CAS Number | 1374520-06-5 |
| LogP | 0.3559 |
| PSA (Polar Surface Area) | 84.62 Ų |
The compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in metabolic pathways. Research has indicated that it acts as an inhibitor of CYP enzymes, particularly CYP51 and CYP5122A1, which are critical in sterol biosynthesis in various organisms including Leishmania species .
Antimicrobial Activity
Recent studies have shown that this compound demonstrates significant antimicrobial properties:
- Inhibition of Leishmania spp. : The compound has been reported to inhibit the proliferation of Leishmania donovani promastigotes with effective concentrations (EC50) in the low micromolar range, indicating its potential as an anti-leishmanial agent .
- Antibacterial and Antifungal Properties : The compound's derivatives have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, modifications to the piperazine structure have enhanced its potency against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects. In a study involving various piperazine derivatives, some compounds showed a significant reduction in inflammation markers, indicating potential therapeutic applications in inflammatory diseases .
Study on Leishmaniasis Treatment
A notable study focused on the efficacy of this compound against Leishmania donovani. The research demonstrated that specific structural modifications could enhance selectivity and potency against the parasite while minimizing toxicity to host macrophages .
Synthesis and Testing of Derivatives
In another study, a series of derivatives were synthesized and tested for their biological activity. The results indicated that certain substitutions on the piperazine ring significantly increased antimicrobial activity, with some derivatives achieving MIC values as low as 0.0039 mg/mL against S. aureus and E. coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
